Methylatropine bromide

Beschreibung

Anticholinergic Pharmacology

Atropine (B194438) methyl bromide is classified as an anticholinergic (or antimuscarinic) agent. ontosight.aimutalikpharmacology.com Its mechanism of action involves competitively blocking muscarinic acetylcholine (B1216132) receptors (mAChRs). medchemexpress.comontosight.aidrugbank.com These receptors are key components of the parasympathetic nervous system, which regulates "rest and digest" functions. wikipedia.org By acting as a competitive antagonist, Atropine methyl bromide prevents the neurotransmitter acetylcholine from binding to these receptors on various effector cells, including those in smooth muscle, cardiac muscle, and exocrine glands. drugbank.comwikipedia.org

The pharmacological effects resulting from this blockade are peripherally focused and include reduced salivation, decreased gastrointestinal motility, and relaxation of smooth muscles. ontosight.ainih.gov Unlike its parent compound, atropine, which can penetrate the CNS and cause central effects, Atropine methyl bromide's action is largely restricted to the periphery. wikipedia.orgontosight.ai This distinction is crucial in experimental pharmacology, where it allows for the specific investigation of peripheral muscarinic systems. For example, it has been used in research to block systemic pilocarpine's access to brain muscarinic receptors while inhibiting salivation, helping to differentiate between central and peripheral control of glandular secretion. psu.edu

Table 1: Comparative Pharmacological Profile of Atropine vs. Atropine Methyl Bromide

| Feature | Atropine | Atropine Methyl Bromide |

|---|---|---|

| Chemical Class | Tertiary Amine Tropane (B1204802) Alkaloid wikipedia.org | Quaternary Ammonium (B1175870) Tropane Alkaloid ontosight.ai |

| Primary Mechanism | Competitive Antagonist of Muscarinic Acetylcholine Receptors wikipedia.org | Competitive Antagonist of Muscarinic Acetylcholine Receptors ontosight.ai |

| Blood-Brain Barrier | Crosses the barrier, causing CNS effects wikipedia.org | Does not readily cross the barrier, primarily peripheral effects wikipedia.orgontosight.ai |

| Receptor Selectivity | Nonselective for M1, M2, M3, M4, M5 muscarinic receptors wikipedia.org | Acts on peripheral muscarinic receptors drugbank.com |

| Key Research Use | Studying both central and peripheral cholinergic systems nih.gov | Isolating and studying peripheral cholinergic systems psu.edunih.gov |

| Effect on Heart Rate | Can cause initial slowing (low dose) then tachycardia wikipedia.org | Appears to have a stronger positive chronotropic effect nih.gov |

| Effect on Salivation | Decreases secretion wikipedia.org | Produces a more pronounced mouth-drying action nih.gov |

Historical Perspectives in Research and Discovery of Quaternary Ammonium Tropane Alkaloids

The history of Atropine methyl bromide is rooted in the broader study of tropane alkaloids, a class of compounds known since antiquity for their medicinal and poisonous properties, derived from plants like Deadly Nightshade (Atropa belladonna). nih.govpsu.eduresearchgate.net The isolation of atropine in the 1830s by pharmacists such as H.F.G. Mein, P.L. Geiger, and O. Hesse marked a pivotal moment, shifting the focus from plant extracts to purified chemical substances. nih.govpsu.edu Subsequent research in the late 19th century elucidated the ester structure of atropine, revealing its components to be tropine (B42219) and tropic acid. nih.gov

The development of quaternary ammonium tropane alkaloids represents a significant advancement in medicinal chemistry, driven by the desire to modify the biodistribution of natural alkaloids. psu.eduinhn.org Researchers sought to create derivatives that would retain the desired peripheral anticholinergic effects while eliminating the often problematic central effects of tertiary amines like atropine and scopolamine (B1681570). psu.edu The addition of an alkyl group to the nitrogen atom in the tropane ring creates a permanently charged quaternary ammonium salt, which significantly increases polarity and hinders passage across the blood-brain barrier. ontosight.aipsu.edu

In 1902, the Bayer Company introduced methylatropine (B1217387), a quaternary ammonium salt of atropine, under the brand name Eumydrin. wikipedia.org It was initially developed as a mydriatic for ophthalmic examinations and later used for its antispasmodic properties. wikipedia.org This marked an early success in the rational design of drugs based on natural product scaffolds, creating peripherally selective agents. This line of research continued, leading to the synthesis of numerous other quaternary tropane derivatives, such as Hyoscine Butyl Bromide and Ipratropium Bromide, each tailored for specific therapeutic applications like gastrointestinal spasms or bronchodilation. mutalikpharmacology.comtandfonline.com

Table 2: Key Milestones in the Research and Discovery of Tropane Alkaloids

| Approximate Era | Milestone | Significance |

|---|---|---|

| Ancient Times | Use of Solanaceae family plants (e.g., Atropa belladonna) in folk medicine and as poisons. psu.eduresearchgate.net | Established the potent biological effects of tropane alkaloid-containing plants. nih.gov |

| 1831-1833 | Isolation of atropine from Atropa belladonna and Hyoscyamus niger. nih.govpsu.edu | Enabled the study of a purified active principle, moving from ethnobotany to modern pharmacology. psu.edu |

| c. 1880 | Elucidation of the ester structure of atropine (tropic acid and tropine). nih.gov | Provided the chemical foundation for understanding its function and for creating synthetic derivatives. nih.gov |

| 1902 | Introduction of methylatropine (Eumydrin) by the Bayer Company. wikipedia.org | First successful development of a quaternary ammonium tropane alkaloid to restrict effects to the periphery. wikipedia.org |

| 1950s | Intensive research into quaternary ammonium tropane derivatives as autonomic ganglion blocking agents. inhn.org | Expanded the application of the quaternary structure concept to target different aspects of the autonomic nervous system. inhn.org |

| Modern Era | Development of numerous synthetic and semi-synthetic tropane derivatives (e.g., Ipratropium, Tiotropium). mutalikpharmacology.comresearchgate.net | Creation of highly selective drugs for specific conditions, such as asthma and COPD, based on the tropane skeleton. mutalikpharmacology.com |

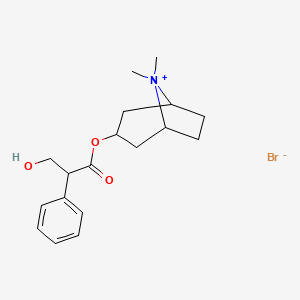

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

2870-71-5 |

|---|---|

Molekularformel |

C18H26BrNO3 |

Molekulargewicht |

384.3 g/mol |

IUPAC-Name |

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate bromide |

InChI |

InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17?; |

InChI-Schlüssel |

XMLNCADGRIEXPK-ZNHDNBJUSA-M |

Isomerische SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

Kanonische SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

2870-71-5 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

31610-87-4 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |

Herkunft des Produkts |

United States |

Molecular and Receptor Level Mechanisms of Atropine Methyl Bromide Action

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Atropine (B194438) methyl bromide's primary pharmacological effect is the blockade of muscarinic acetylcholine receptors. medchemexpress.com These receptors are integral to the parasympathetic nervous system and are involved in a wide array of physiological functions. nih.govwikipedia.org

Competitive and Reversible Binding Characteristics

Atropine methyl bromide acts as a competitive and reversible antagonist at muscarinic receptors. drugbank.comnih.gov This means it binds to the same site on the receptor as the endogenous agonist, acetylcholine, but does not activate it. drugbank.compharmacompass.com The binding is reversible, and the antagonist's effect can be surmounted by increasing the concentration of acetylcholine at the receptor site. drugbank.com The antagonism is non-specific, affecting various muscarinic receptor subtypes. drugbank.com

Receptor Subtype Affinity and Selectivity Studies (M1, M2, M3, M4, M5 Muscarinic Receptors)

There are five genetically distinct subtypes of muscarinic acetylcholine receptors, designated M1 through M5. nih.gov Atropine, the parent compound of atropine methyl bromide, is a non-selective antagonist, demonstrating affinity for all five subtypes. drugbank.comarvojournals.org Research indicates that atropine binds with high affinity across these subtypes, although with some minor variations. apexbt.com For instance, one study reported Ki values of 1.27 nM for M1, 3.24 nM for M2, 2.21 nM for M3, 0.77 nM for M4, and 2.84 nM for M5. apexbt.com Another study yielded IC50 values of 2.22 nM (M1), 4.32 nM (M2), 4.16 nM (M3), 2.38 nM (M4), and 3.39 nM (M5). apexbt.com

As a quaternary ammonium (B1175870) salt of atropine, atropine methyl bromide shares this non-selective profile, acting as a potent antagonist at all muscarinic receptor subtypes. medchemexpress.comnih.gov Studies on the closely related compound, methylatropine (B1217387) nitrate, show a very high affinity for muscarinic receptors, with an IC50 value of less than 0.1 nM in porcine brain membranes. caymanchem.commedkoo.com This potent, non-selective antagonism is a hallmark of atropine and its quaternary derivatives.

Table 1: Affinity of Atropine for Muscarinic Receptor Subtypes This table presents inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values for atropine, demonstrating its non-selective antagonism across all five muscarinic receptor subtypes. Data is compiled from studies on cloned human receptors.

| Receptor Subtype | Ki (nM) apexbt.com | IC50 (nM) apexbt.com |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |

Post-receptor Signal Transduction Modulation

By blocking the binding of acetylcholine, atropine methyl bromide prevents the conformational changes in the muscarinic receptors required to activate intracellular signaling pathways.

G-Protein Coupled Receptor Interactions

All five muscarinic receptor subtypes are G-protein coupled receptors (GPCRs). nih.govwikipedia.orgportlandpress.comfrontiersin.org They are classified into two main signaling pathways based on the type of G-protein they couple with. The M1, M3, and M5 receptors preferentially couple to Gq/11 proteins. nih.govfrontiersin.org The M2 and M4 receptors, on the other hand, couple to Gi/o proteins. nih.govfrontiersin.org Atropine methyl bromide's antagonism at these receptors blocks the activation of these respective G-proteins, thereby inhibiting the subsequent signaling cascades. drugbank.com

Inhibition of Adenylate Cyclase and Phosphoinositide Breakdown

The blockade of different muscarinic receptor subtypes by atropine methyl bromide leads to the inhibition of distinct downstream effector enzymes.

Inhibition of Adenylate Cyclase: The M2 and M4 receptors, coupled to Gi/o proteins, mediate the inhibition of adenylate cyclase upon activation by acetylcholine. drugbank.comjneurosci.orgmdpi.com By antagonizing these receptors, atropine methyl bromide prevents this inhibition, which can functionally lead to an increase in the intracellular concentration of cyclic AMP (cAMP) in tissues where there is a tonic inhibitory cholinergic tone. jneurosci.orgresearchgate.net

Inhibition of Phosphoinositide Breakdown: The M1, M3, and M5 receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). wikipedia.orgmdpi.comdrugbank.com PLC, in turn, catalyzes the breakdown of phosphoinositides, specifically phosphatidylinositol 4,5-bisphosphate (PIP2), into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com Antagonism of these receptors by atropine methyl bromide blocks this entire pathway. drugbank.com

Table 2: Signal Transduction Pathways Modulated by Atropine Methyl Bromide This table outlines the G-protein coupling and primary signal transduction pathways for each muscarinic receptor subtype, and the resulting effect of antagonism by Atropine Methyl Bromide.

| Receptor Subtype | G-Protein Coupling nih.govfrontiersin.org | Agonist-Mediated Effect | Effect of Atropine Methyl Bromide Antagonism |

| M1 | Gq/11 | Stimulation of Phospholipase C (Phosphoinositide Breakdown) | Inhibition of Phosphoinositide Breakdown drugbank.com |

| M2 | Gi/o | Inhibition of Adenylate Cyclase | Blockade of Adenylate Cyclase Inhibition drugbank.comjneurosci.org |

| M3 | Gq/11 | Stimulation of Phospholipase C (Phosphoinositide Breakdown) | Inhibition of Phosphoinositide Breakdown mdpi.comdrugbank.com |

| M4 | Gi/o | Inhibition of Adenylate Cyclase | Blockade of Adenylate Cyclase Inhibition drugbank.com |

| M5 | Gq/11 | Stimulation of Phospholipase C (Phosphoinositide Breakdown) | Inhibition of Phosphoinositide Breakdown wikipedia.org |

Modulation of Ion Channel Activity (e.g., Potassium Channels)

Muscarinic receptor activation is a key modulator of various ion channels, including potassium channels. drugbank.comdrugbank.com For example, acetylcholine can activate specific inwardly rectifying potassium (K+) currents, an effect that is antagonized by atropine. nih.gov Furthermore, stimulation of the M1 muscarinic receptor has been shown to inhibit the inwardly rectifying potassium channel IRK1, a process that is also blocked by atropine. nih.gov Therefore, by acting as an antagonist, atropine methyl bromide prevents the acetylcholine-induced modulation of these ion channels, thereby affecting cellular excitability and membrane potential. nih.govpnas.org

Pharmacological Effects of Atropine Methyl Bromide in Biological Systems

Differentiation of Central versus Peripheral Cholinergic Effects

A key characteristic of atropine (B194438) methyl bromide is its inability to significantly affect the central nervous system (CNS), which allows for the specific investigation of peripheral cholinergic mechanisms.

Blood-Brain Barrier Impermeability as a Research Tool

Atropine methyl bromide is a quaternary ammonium (B1175870) salt. medchemexpress.com This chemical structure imparts a permanent positive charge, making the molecule highly polar and limiting its ability to cross the blood-brain barrier (BBB). medchemexpress.comnih.govwikipedia.org Tertiary amines, such as atropine and scopolamine (B1681570), are less ionized and can penetrate the CNS, exerting effects on the brain. patsnap.comwikipedia.org In contrast, the charged nature of atropine methyl bromide confines its actions primarily to the periphery. medchemexpress.comnih.gov

This property is invaluable for pharmacological research, as it allows scientists to isolate and study the effects of muscarinic receptor blockade on peripheral organs without the confounding influence of central cholinergic pathways. nih.gov For instance, researchers can investigate the role of peripheral muscarinic receptors in cardiovascular or gastrointestinal function with confidence that the observed effects are not secondary to actions within the brain. Quaternary ammonium analogues of atropine are frequently used in animal models to alleviate peripheral muscarinic toxicity while studying centrally-mediated phenomena like seizures. nih.gov

Comparative Pharmacological Investigations with Centrally Acting Anticholinergics (e.g., Atropine Sulfate (B86663), Scopolamine)

Comparative studies between atropine methyl bromide and its tertiary amine counterparts, atropine sulfate and scopolamine, highlight the distinction between peripheral and central effects. Atropine sulfate and scopolamine readily cross the blood-brain barrier and can produce CNS effects. patsnap.comnih.gov

In clinical comparisons, atropine methyl bromide was found to have a more pronounced effect on heart rate (a peripheral action) and caused greater dryness of the mouth compared to equivalent doses of atropine sulfate. nih.gov Crucially, it did not produce side effects associated with the central anticholinergic syndrome, which can be seen with agents that penetrate the CNS. nih.gov This demonstrates its utility in achieving peripheral anticholinergic effects without central nervous system complications.

| Compound | Chemical Structure | Blood-Brain Barrier (BBB) Penetration | Primary Site of Action |

|---|---|---|---|

| Atropine Methyl Bromide | Quaternary Ammonium Salt | Poor / Negligible medchemexpress.com | Peripheral Nervous System nih.gov |

| Atropine Sulfate | Tertiary Amine | Yes patsnap.com | Central & Peripheral Nervous System patsnap.com |

| Scopolamine | Tertiary Amine | Yes nih.gov | Central & Peripheral Nervous System nih.gov |

Gastrointestinal System Research

Atropine methyl bromide has been extensively studied for its effects on the gastrointestinal (GI) tract, where it inhibits the muscarinic actions of acetylcholine (B1216132) on smooth muscle and secretory glands. drugbank.compatsnap.com

Regulation of Smooth Muscle Motility and Spasms

Atropine methyl bromide reduces the motility and secretory activity of the gastrointestinal system by blocking muscarinic receptors located on smooth muscle cells. drugbank.compatsnap.com This antagonism of acetylcholine prevents the muscle contractions that drive peristalsis. patsnap.com Consequently, the compound has an antispasmodic effect, decreasing the tone and motility of the GI tract. drugbank.com This makes it a useful agent in research models for studying conditions characterized by hyperactive bowel movements or spasmodic pain. patsnap.com

Modulation of Glandular Secretions in the Digestive Tract

The compound effectively inhibits glandular secretions in the digestive tract. drugbank.compatsnap.com Smaller doses of atropine methyl bromide can inhibit salivary and bronchial secretions. drugbank.com It also affects pancreatic secretion. In one study involving human volunteers, cholinergic blockade with atropine reduced meal-stimulated pancreatic enzyme secretion by 90% during the 30 to 120-minute post-ingestion period. nih.gov This highlights the significant role of cholinergic pathways in the intestinal phase of pancreatic secretion. nih.gov

However, its effect on gastric secretion can be complex. While it inhibits vagally mediated pancreatic polypeptide release, some studies have shown it can enhance the release of the hormone gastrin. nih.gov This suggests the existence of an inhibitory cholinergic pathway that normally suppresses gastrin release. nih.gov

| Parameter | Effect of Atropine | Finding | Source |

|---|---|---|---|

| Pancreatic Enzyme Secretion (Meal-Stimulated, 30-120 min) | Inhibition | Reduced by 90% | nih.gov |

| Pancreatic Polypeptide Release (Vagally Stimulated) | Inhibition | Completely abolished | nih.gov |

| Gastrin Release (Vagally Stimulated) | Potentiation | Significantly enhanced | nih.gov |

Influence on Gastric Tone and Motility Pathways via Vagal Nerve Modulation

The central nervous system regulates gastric tone and motility primarily through the vagus nerve, specifically via preganglionic neurons from the dorsal motor nucleus of the vagus (DMV). researchgate.netnih.gov These vagal efferent fibers synapse on postganglionic neurons in the stomach wall. nih.gov The excitatory postganglionic pathway uses acetylcholine to induce muscarinic-receptor-mediated contraction of smooth muscle, which is a major factor in setting the basal level of gastric tone and motility. nih.gov

Systemic administration of a muscarinic receptor antagonist like atropine markedly reduces both gastric tone and motility by blocking this final cholinergic transmission. nih.gov Research has shown that the excitatory effects on gastric motility induced by stimulating the DMV can be abolished by intravenous pre-treatment with atropine methyl bromide. researchgate.net This confirms that atropine methyl bromide exerts its influence on gastric motility by interrupting the vagal cholinergic pathway at the level of the neuro-effector junction in the stomach wall. researchgate.netresearchgate.net

Cardiovascular System Research

Studies on the cardiovascular system have focused on atropine methyl bromide's role in heart rate control, its impact on blood pressure, and its influence on the complex mechanisms of autonomic reflexes.

Effects on Heart Rate Regulation and Bradycardia Attenuation

Atropine methyl bromide demonstrates a significant positive chronotropic effect, meaning it increases heart rate. Research comparing it to atropine sulphate found that atropine methyl bromide has a stronger heart rate-increasing effect. nih.gov This action is central to its ability to counteract bradycardia (an abnormally slow heart rate). nih.gov

The following table shows data from a study on rats, illustrating the significant increase in resting heart rate after administration of methylatropine (B1217387) compared to saline.

Influence on Blood Pressure Responses

Despite its pronounced effects on heart rate, research indicates that atropine methyl bromide does not significantly alter blood pressure. nih.gov A clinical investigation comparing atropine methyl bromide to atropine sulphate noted that both drugs failed to produce significant changes in blood pressure. nih.gov This finding is consistent with broader research on atropine, which suggests that any potential increase in blood pressure from an elevated heart rate is generally offset by a decrease in peripheral vascular resistance, resulting in an essentially unchanged arterial pressure. unmc.edu

Vagal Control and Autonomic Reflex Modulation

Atropine methyl bromide's pharmacological activity is fundamentally linked to its modulation of vagal control and autonomic reflexes. nih.gov By acting as a muscarinic antagonist, it directly interferes with the parasympathetic signals that regulate cardiac function. healthline.com The autonomic nervous system continuously modulates heart rate and blood pressure through reflexes like the baroreflex, which responds to changes in blood pressure.

Research into low-dose atropine has shown it can amplify cardiac vagal modulation, leading to an increase in the sensitivity of the baroreflex. nih.gov This enhanced vagal function can augment the heart rate's ability to buffer against sudden changes in blood pressure. nih.gov For instance, one study demonstrated that low-dose atropine administration led to a significant increase in the high-frequency power of heart rate variability—a marker of vagal activity—and spontaneous baroreflex sensitivity. nih.gov

The table below summarizes the hemodynamic and autonomic changes observed in healthy volunteers before and after the administration of low-dose atropine, highlighting the increase in markers of vagal tone. nih.gov

This modulation of the autonomic nervous system is crucial for maintaining cardiovascular homeostasis. aerjournal.com

Respiratory System Research

In the respiratory system, research has primarily examined the effects of atropine methyl bromide on glandular secretions and the tone of airway smooth muscle, both of which are heavily influenced by parasympathetic innervation.

Modulation of Bronchial Secretions

Atropine methyl bromide has been investigated for its ability to reduce secretions in the respiratory tract. As a cholinergic antagonist, it can block the muscarinic receptors on bronchial glands that are stimulated by the parasympathetic nervous system to produce mucus. researchgate.net

Research into Airway Smooth Muscle Tone Regulation

The tone of the smooth muscle lining the airways is a critical factor in determining airway caliber and resistance. The parasympathetic nervous system plays a predominant role in causing the contraction of this muscle, leading to bronchoconstriction.

As a muscarinic antagonist, atropine methyl bromide can inhibit this cholinergic influence, leading to bronchodilation. wikipedia.org Research has shown that atropine can effectively block exercise-induced bronchoconstriction. nih.gov Furthermore, studies on isolated, nerve-free smooth muscle tissue have found that atropine N-methyl salts can potentiate spontaneous muscle activity, suggesting a direct effect on the muscle itself in addition to its nerve-blocking action. nih.gov This dual action highlights its comprehensive role in modulating the complex factors that regulate the tone of airway smooth muscle.

Exocrine Glandular Secretion Research

Atropine methyl bromide, a quaternary ammonium derivative of atropine, functions as a competitive antagonist of acetylcholine at muscarinic receptors. droracle.ai This mechanism of action is particularly evident in its effects on exocrine glands, where it inhibits secretions by blocking parasympathetic stimulation. droracle.ai

Research has extensively demonstrated the potent inhibitory effects of atropine derivatives on salivary gland function. As an antimuscarinic agent, atropine methyl bromide blocks the M3 muscarinic receptors that mediate saliva production. nih.govkenkyuukai.jp This blockade leads to a marked reduction in both the volume and rate of salivary flow. nih.govnih.gov

Preclinical studies have quantified this inhibitory effect. In a study evaluating methods to reduce radiotracer uptake in the salivary glands of mice, local sublingual administration of atropine was shown to be a highly effective strategy. nih.govdntb.gov.ua The research recorded a significant decrease in the uptake of the imaging agent [68Ga]Ga-PSMA-11 in both the parotid and submandibular glands, indicating a powerful localized suppression of glandular activity. nih.gov

The following table summarizes the observed reduction in radiotracer uptake in the salivary glands of healthy mice following atropine administration, demonstrating the compound's significant inhibitory impact. nih.gov

| Gland | Parameter | Percentage Decrease (%) | Statistical Significance (p-value) |

| Parotid Glands | PET Value | 51.6% | < 0.0001 |

| Submandibular Glands | PET Value | 48.5% | 0.0002 |

This table illustrates the significant reduction in salivary gland activity, as measured by radiotracer uptake, following the administration of atropine in a preclinical model. nih.gov

This antisialagogue effect, the reduction of salivary flow, is a hallmark of the peripheral action of atropine and its derivatives. nih.gov

The inhibitory action of atropine methyl bromide extends to other exocrine glands that are regulated by muscarinic cholinergic nerves. nih.gov This includes the sweat glands (sudoriferous glands) and tear glands (lacrimal glands). nih.gov

By blocking muscarinic receptors, atropine and its derivatives inhibit sweat secretion. nih.gov This effect contributes to the classic anticholinergic sign of hot, dry skin, as the body's ability to cool itself through perspiration is reduced. clinicalgate.com A study specifically investigating the effect of atropine and methylatropine on the sweat secretion of mice confirmed this inhibitory action on sudoriferous glands. nih.gov

Similarly, lacrimal gland secretion can be inhibited. frontiersin.org While much of the recent research in this area focuses on low-concentration atropine eye drops for myopia control, the underlying principle remains the same. frontiersin.org Antimuscarinic action can lead to a decrease in tear production, a potential point of investigation in studies of ocular surface health. frontiersin.org The general effect of antimuscarinic agents is a reduction in secretions from gastric, salivary, bronchial, and sweat glands. nih.gov

Neurological System Research (Peripheral Focus)

The neurological effects of atropine methyl bromide are distinctly different from those of its parent compound, atropine, due to a fundamental difference in chemical structure and resulting pharmacokinetics.

Atropine methyl bromide is a quaternary ammonium compound. nih.gov This means its nitrogen atom has four organic substituents and carries a permanent positive charge. nih.gov This molecular structure makes the compound highly polar and less lipophilic, which significantly limits its ability to cross the blood-brain barrier (BBB). nih.govwikipedia.org

In contrast, atropine is a tertiary amine, which is less polar and can readily penetrate the CNS, where it can exert significant effects on central muscarinic receptors. nih.govnih.gov Research studies consistently use atropine methyl bromide (often referred to as atropine methylnitrate) as a tool to isolate and study the peripheral effects of muscarinic blockade, precisely because it does not produce the central effects seen with atropine. nih.govnih.govnih.govjohnshopkins.edu

| Property | Atropine (Tertiary Amine) | Atropine Methyl Bromide (Quaternary Amine) |

| Charge | Uncharged at physiological pH | Permanent positive charge |

| Lipophilicity | High | Low |

| Blood-Brain Barrier (BBB) Permeability | Readily crosses the BBB | Does not readily cross the BBB |

| Primary Site of Action | Central and Peripheral Nervous System | Peripheral Nervous System |

This table compares the key physicochemical and pharmacokinetic properties of tertiary amines like atropine versus quaternary amines like atropine methyl bromide, highlighting the basis for their different neurological effects. nih.govwikipedia.org

The inability of atropine methyl bromide to penetrate the CNS makes it an invaluable research tool for distinguishing between the central and peripheral effects of cholinergic agents, including highly toxic nerve agents. usgovcloudapi.net Nerve agents exert their effects by inhibiting the enzyme acetylcholinesterase, leading to an excess of acetylcholine at both central and peripheral synapses. usgovcloudapi.net

In research settings, atropine methyl bromide can be used to counteract the peripheral muscarinic effects of nerve agent poisoning (such as excessive secretions and smooth muscle contraction) without confounding the results by acting on the brain. ny.govmsdmanuals.com For instance, one investigation into the causes of dimness of vision following nerve agent exposure used a comparative approach. The study found that the visual disturbance was reversed by systemically administered atropine sulfate, which enters the CNS. However, the condition was not reversed by atropine methyl-nitrate, which does not. usgovcloudapi.net This elegantly demonstrated that the specific visual effect under investigation was due to the nerve agent's action within the central nervous system, not on the peripheral structures of the eye. usgovcloudapi.net This selective antagonism allows researchers to parse out the complex symptomatology of cholinergic toxicity and attribute specific effects to either central or peripheral origins.

Preclinical Research Models and Methodologies Utilizing Atropine Methyl Bromide

In Vivo Animal Models

In vivo studies are fundamental to understanding the physiological and pathological roles of the cholinergic system and the therapeutic potential of muscarinic antagonists. Atropine (B194438) methyl bromide is frequently used in various animal models to dissect the peripheral versus central effects of cholinergic stimulation or blockade.

Rats and mice are the most commonly utilized species in pharmacological research involving atropine methyl bromide. Its primary application in these models is to counteract the peripheral muscarinic side effects of cholinomimetic agents, thereby allowing for the study of their central effects or preventing systemic complications that could confound experimental results.

In studies of epilepsy, particularly the pilocarpine-induced model of medial temporal lobe epilepsy (mTLE), atropine methyl bromide is a standard component of the experimental protocol. nih.gov Pilocarpine (B147212), a muscarinic agonist, is administered to induce status epilepticus (SE), but it also causes severe peripheral cholinergic effects. Pre-treatment with atropine methyl bromide mitigates these peripheral actions, improving the survival rate of the animals and ensuring that the observed neurological outcomes are primarily due to the central actions of pilocarpine. nih.gov

Similarly, in research on neuroinflammation, atropine methyl bromide is employed to separate the central inflammatory processes from systemic cholinergic responses. For instance, in models where neuroinflammation is induced by organophosphates like diisopropylfluorophosphate (DFP), atropine methyl bromide is administered alongside other treatments to manage peripheral toxicity, enabling a focused investigation on the inflammatory cascade within the brain. nih.govescholarship.org Studies in mice have also used atropine methyl bromide to confirm that the actions of certain drugs are limited to the periphery. researchgate.net

Guinea pigs are considered a suitable small animal model for organophosphate (OP) intoxication studies because their sensitivity to these compounds is similar to that of humans. nih.gov In this context, atropine methyl bromide is used as a countermeasure against exposure to nerve agents like sarin (B92409) and VX. nih.govnih.gov

Research has shown that post-exposure nasal administration of atropine methyl bromide can completely protect guinea pigs against lethal inhalation of sarin. nih.gov The treatment helps to block the copious airway secretions and other peripheral cholinergic effects, which are major contributors to mortality in OP poisoning. nih.gov These models are crucial for evaluating the efficacy of antidotes and protective measures against chemical warfare agents. Studies have also used guinea pig models to investigate the anticonvulsant potency of various drugs against nerve agent-induced seizures, where atropine methyl bromide or atropine sulfate (B86663) is part of the standard antidotal therapy. nih.gov

The application of atropine methyl bromide is pivotal in various disease models where peripheral cholinergic hyperactivity is a confounding factor.

Organophosphate Poisoning: In rodent models of acute intoxication with organophosphates such as diisopropylfluorophosphate (DFP), atropine methyl bromide is a cornerstone of therapeutic intervention. nih.gov It is administered to reduce the peripheral muscarinic symptoms, which allows researchers to study the subsequent, long-term neurological consequences like neuroinflammation and neurodegeneration. nih.govescholarship.org The use of atropine methyl bromide helps to increase survival and reduce variables unrelated to the central pathology being investigated. nih.gov

Epilepsy: The most prominent use in epilepsy research is the pilocarpine model in rats. To induce status epilepticus for studying epileptogenesis, researchers administer high doses of pilocarpine. The co-administration of atropine methyl bromide is essential to block the peripheral muscarinic effects (e.g., salivation, bronchoconstriction) that would otherwise be lethal, thereby creating a viable and reproducible model of medial temporal lobe epilepsy. nih.gov

Neuroinflammation: In rat models of DFP-induced neuroinflammation, pretreatment with atropine methyl bromide is used to mitigate peripheral toxicity. nih.gov This allows for the specific study of central nervous system effects, such as the transcription of cytokines and chemokines, microglial activation, and neurodegeneration in brain regions like the hippocampus. nih.govescholarship.org

Table 1: Application of Atropine Methyl Bromide in In Vivo Disease Models

Disease Model Animal Model Purpose of Atropine Methyl Bromide Key Findings/Observations Reference Organophosphate Poisoning Rat Counteract peripheral muscarinic effects of DFP Allows for study of central neuroinflammation, reduces mortality, and decreases transcription of cytokines/chemokines. medchemexpress.com Organophosphate Poisoning Guinea Pig Protect against lethal inhalation exposure to sarin Post-exposure treatment blocks airway secretions and peripheral cholinergic effects, leading to 100% survival in a specific study. Epilepsy (mTLE) Rat Block peripheral cholinergic side effects of pilocarpine Enables induction of status epilepticus while ensuring animal survival for long-term study of chronic epilepsy. researchgate.net Neuroinflammation Rat Mitigate peripheral toxicity from DFP exposure Facilitates focused study on central neuroinflammatory markers like astrogliosis and microgliosis. [1, 14]

In Vitro Studies

In vitro methodologies allow for the investigation of cellular and molecular mechanisms of action in a controlled environment. Atropine methyl bromide is used in these settings to characterize muscarinic receptor function and its downstream signaling pathways.

Cellular calcium mobilization assays are used to study signal transduction pathways, particularly for G-protein coupled receptors (GPCRs). Muscarinic acetylcholine (B1216132) receptors are GPCRs that, upon activation, can lead to the release of calcium from intracellular stores via the phosphoinositol pathway. nih.gov

While direct studies detailing atropine methyl bromide's use in these specific assays are not prevalent in the provided search results, its role as a muscarinic antagonist is central to such research. In these assays, a known muscarinic agonist would be used to stimulate the cells, causing a measurable increase in intracellular calcium. The antagonistic effect of atropine methyl bromide would be quantified by its ability to inhibit this agonist-induced calcium mobilization in a dose-dependent manner. This approach is fundamental for screening and characterizing the potency and efficacy of muscarinic antagonists.

Isolated tissue preparations are classic pharmacological tools for studying drug effects on specific organs or tissue types. Atropine methyl bromide and other atropine derivatives have been studied using these methods.

In preparations of smooth muscle, such as the chick amnion, atropine N-methyl salts have been shown to potentiate spontaneous contractions. nih.govnih.gov This effect is suggested to result from the blockade of muscarinic acetylcholine receptors. nih.gov Similarly, studies on isolated intestinal smooth muscle from rabbits use atropine to block the effects of cholinergic nerve stimulation, demonstrating its role as a competitive antagonist at muscarinic receptors on the muscle cells. ableweb.org These preparations are invaluable for quantifying the pharmacological characteristics of muscarinic antagonists and understanding their impact on tissue function without the complexities of a whole organism.

Table 2: Research Findings from In Vitro Models

Methodology Preparation/Model Role of Atropine Methyl Bromide/Derivatives Observed Effect Reference Isolated Tissue Bath Chick amnion smooth muscle Antagonist at muscarinic receptors Potentiation of spontaneous muscle contractions. [6, 8] Isolated Tissue Bath Rabbit intestinal smooth muscle Blockade of cholinergic stimulation Inhibition of muscle contractions induced by parasympathetic nerve stimulation or cholinomimetic drugs. Cellular Calcium Mobilization Assay Cultured cells expressing muscarinic receptors Competitive antagonist (Inferred) Inhibition of agonist-induced intracellular calcium release.

Electrophysiological and Neurochemical Techniques

The specific antagonism of muscarinic receptors by atropine methyl bromide allows researchers to isolate and study various components of cholinergic neurotransmission.

Atropine methyl bromide is employed in neurochemical studies to investigate the feedback mechanisms controlling acetylcholine (ACh) release. By blocking presynaptic muscarinic autoreceptors, which normally inhibit further ACh release, atropine and its derivatives can paradoxically increase the concentration of ACh in the synaptic cleft. This "disinhibition" effect is a key mechanism explored in preclinical models. nih.gov

One primary technique for this is in vivo microdialysis. A study utilizing brain microdialysis in freely moving rats demonstrated that intraperitoneal administration of atropine methyl bromide (5 and 10 mg/kg) significantly increased acetylcholine release in the striatum. nih.govresearchgate.net Unlike atropine or scopolamine (B1681570), which also increased motor activity, atropine methyl bromide elevated ACh levels without causing motor excitation, highlighting its utility in separating peripheral and central effects. nih.govresearchgate.net

Research has also compared the effects of different anticholinergic agents on brain acetylcholine levels. In one such study, methylatropinium nitrate, a compound similar to atropine methyl bromide, was found to cause a decrease in the mean concentration of acetylcholine in the rat brain, an effect that was slightly less pronounced than that observed with a comparable dose of atropine sulfate. nih.gov These findings underscore the role of such compounds in modulating the synthesis and release of this key neurotransmitter.

Table 1: Effect of Atropine Methyl Bromide on Striatal Acetylcholine Release in Rats

This table summarizes findings from a preclinical study using in vivo microdialysis to measure neurotransmitter levels following the administration of atropine methyl bromide.

| Compound | Outcome on Striatal ACh Release | Associated Motor Activity Change |

| Atropine Methyl Bromide | Increased | None |

| Atropine (High Dose) | Increased | Increased |

| Scopolamine | Increased | Increased |

Peripheral autonomic ganglia, such as the superior cervical ganglion, are crucial sites for the transmission of nerve impulses from preganglionic to postganglionic neurons, a process heavily modulated by acetylcholine. wikipedia.orgelsevierpure.com Atropine methyl bromide is used as a pharmacological tool to dissect the roles of muscarinic receptors in ganglionic transmission.

Early research identified the ganglionic blocking action of both atropine and methylatropine (B1217387), establishing their utility in studying the autonomic nervous system. nih.gov In more contemporary electrophysiological studies, methylatropine is used to induce a muscarinic cholinergic receptor blockade. This allows researchers to investigate the influence of the parasympathetic nervous system on cardiac electrophysiology and other autonomic functions in conscious animal models. nih.gov By selectively blocking muscarinic transmission within the ganglia, scientists can isolate and study the remaining nicotinic pathways and the effects of other neurotransmitters or drugs on autonomic control. nih.gov The modulation of cardiac electrophysiology by the autonomic nervous system is a significant area of active investigation where these tools are applied. aerjournal.comthoracickey.com

Pharmacological Probes and Antagonism Studies

Atropine methyl bromide's primary utility lies in its function as a selective antagonist, allowing for the characterization of cholinergic agonist effects and the investigation of potential drug interactions.

Atropine methyl bromide is widely used in preclinical models to block or reverse the effects of potent muscarinic agonists like pilocarpine and carbachol (B1668302). This is fundamental to studying the physiological processes mediated by muscarinic receptors.

In epilepsy research, pilocarpine is often administered to induce status epilepticus in rodents. nih.gov Atropine methyl bromide is co-administered in these models to counteract the life-threatening peripheral cholinergic effects of pilocarpine, such as excessive salivation and respiratory distress, without preventing the central effects that lead to seizures. nih.govresearchgate.net In one study using an in vitro isolated guinea-pig brain, the pro-epileptic effect of pilocarpine (when combined with a substance to increase blood-brain barrier permeability) was completely abolished by the co-perfusion of atropine methyl bromide, demonstrating its potent antagonistic action at muscarinic receptors. nih.govresearchgate.net

Similarly, atropine methyl bromide is used to antagonize the effects of carbachol, another cholinergic agonist. Studies have shown that atropine and its derivatives act as competitive antagonists to carbachol. nih.govnih.gov For example, the secretory response of sweat glands to carbachol is mediated by muscarinic receptors, and this response can be effectively blocked by atropine derivatives. nih.gov

Table 2: Use of Atropine Methyl Bromide as an Antagonist in Preclinical Models

This table provides examples of how atropine methyl bromide is used to block the effects of common cholinergic agonists in research settings.

| Cholinergic Agonist | Preclinical Model/System | Effect of Agonist | Antagonistic Action of Atropine Methyl Bromide |

| Pilocarpine | Rodent Epilepsy Model | Induces status epilepticus and peripheral cholinergic symptoms (e.g., salivation) | Prevents peripheral symptoms; can block central effects if it reaches the target site |

| Carbachol | Human Eccrine Sweat Glands | Stimulates secretory response | Competitively antagonizes the secretory response |

The well-defined mechanism of atropine methyl bromide makes it a useful probe for studying how other drugs interact with the cholinergic system.

Barbiturates : Preclinical studies in rats have shown an interaction between atropine and certain lipid-soluble barbiturates. Atropine pretreatment was found to significantly decrease the dose of the N-methylated barbiturates hexobarbital (B1194168) and methohexital (B102721) required to induce a specific effect on the EEG. This suggests that part of the mechanism of action for these barbiturates is related to the central cholinergic system, which can be probed by atropine.

Donepezil (B133215) : Donepezil is a cholinesterase inhibitor that increases the amount of acetylcholine available at the synapse. elsevierpure.com Due to their opposing mechanisms of action, the therapeutic effects of donepezil can be diminished by the concurrent use of an anticholinergic agent like atropine. Likewise, donepezil can counteract the effects of atropine. nih.gov This antagonistic interaction is a critical consideration in preclinical studies examining cognitive function or Alzheimer's disease models.

Antihistamines : Many first-generation antihistamines (e.g., diphenhydramine, brompheniramine) possess significant anticholinergic properties. When combined with a muscarinic antagonist like atropine or its derivatives, these effects can be additive. This can lead to an exaggerated anticholinergic response, including symptoms like dry mouth, blurred vision, and tachycardia. This additive interaction is a key point of investigation in pharmacological safety studies.

Table 3: Summary of Investigated Drug-Drug Interactions with Atropine Methyl Bromide

This table outlines the nature of interactions between atropine methyl bromide (representing anticholinergics) and other classes of drugs in preclinical research contexts.

| Interacting Drug Class | Example Drug(s) | Nature of Interaction | Research Implication |

| Barbiturates | Hexobarbital, Methohexital | Atropine modifies the CNS sensitivity to the barbiturate. | Elucidating the role of the cholinergic system in anesthesia and sedation. |

| Cholinesterase Inhibitors | Donepezil | Pharmacodynamic antagonism; drugs have opposing effects on the cholinergic system. | Studying mechanisms of cognitive enhancers and their potential inhibition. |

| Antihistamines (1st Gen) | Diphenhydramine, Brompheniramine | Additive anticholinergic effects. | Assessing the cumulative burden and potential side effects of combined medication. |

Toxicological Research Perspectives on Atropine Methyl Bromide

Mechanisms of Anticholinergic Toxicity in Overdose Scenarios

Atropine (B194438) methyl bromide, a quaternary ammonium (B1175870) derivative of atropine, functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. cymitquimica.com Its toxicity in overdose scenarios stems directly from this anticholinergic mechanism. Acetylcholine is a primary neurotransmitter in the parasympathetic nervous system, which regulates a host of involuntary bodily functions. By blocking muscarinic receptors, atropine methyl bromide inhibits the effects of acetylcholine, leading to a state of parasympathetic blockade. cymitquimica.comdrugbank.com

In an overdose, this blockade becomes systemic and pronounced, resulting in a well-defined set of symptoms known as the anticholinergic toxidrome. nih.gov The toxic effects are a direct extension of the compound's pharmacological action. The inhibition of acetylcholine at muscarinic receptors in various tissues leads to a cascade of physiological responses. drugbank.com For instance, blockade of receptors in the salivary and sweat glands leads to decreased secretions, causing the characteristic dry mouth and skin. mhmedical.com In the eye, antagonism at the pupillary sphincter and ciliary muscle results in pupil dilation (mydriasis) and blurred vision. emcrit.org

Central nervous system (CNS) effects are also a hallmark of severe anticholinergic poisoning. While atropine methyl bromide is a quaternary amine, which generally limits its ability to cross the blood-brain barrier compared to its tertiary amine parent, atropine, toxic doses can still lead to CNS manifestations. mdpi.com These effects, including delirium, agitation, hallucinations, and confusion, are caused by the blockade of muscarinic receptors within the brain. mhmedical.comemboardbombs.com Cardiovascular effects, such as tachycardia (rapid heart rate), are due to the blockade of vagal nerve input to the heart, which is mediated by muscarinic receptors. emcrit.orgbiomedpharmajournal.org

The constellation of peripheral and central effects defines the clinical picture of an overdose. emcrit.org The severity of the toxicity is directly related to the degree of muscarinic receptor blockade.

Key Manifestations of Anticholinergic Toxidrome in Overdose

| System/Area | Symptom/Sign | Underlying Mechanism |

|---|---|---|

| Central Nervous System | Agitated delirium, confusion, hallucinations ("Mad as a hatter") | Blockade of muscarinic receptors in the brain. nih.govemcrit.org |

| Eyes | Dilated pupils (mydriasis), blurred vision ("Blind as a bat") | Inhibition of pupillary constriction and ciliary muscle contraction. mhmedical.com |

| Skin | Flushed, warm, dry skin ("Red as a beet," "Hot as a hare") | Inhibition of sweat glands leading to decreased sweating (anhidrosis) and cutaneous vasodilation. emcrit.org |

| Mucous Membranes | Dry mouth, dry throat ("Dry as a bone") | Blockade of salivary and mucous gland secretion. mhmedical.com |

| Cardiovascular | Tachycardia (fast heart rate) | Inhibition of vagal stimulation to the sinoatrial node of the heart. mhmedical.com |

| Genitourinary | Urinary retention ("Full as a flask") | Inhibition of bladder detrusor muscle contraction. emcrit.org |

Differentiation from Environmental Toxicology of Methyl Bromide as a Fumigant

It is critical to distinguish the toxicological profile of atropine methyl bromide from that of methyl bromide (bromomethane), a compound used historically as a fumigant for soil, structures, and agricultural commodities. nih.govepa.gov Despite the shared "methyl bromide" nomenclature, their chemical structures, mechanisms of toxicity, and resulting health effects are fundamentally different. Atropine methyl bromide is a complex polycyclic organic salt, whereas methyl bromide is a simple halomethane gas. cymitquimica.commhmedical.com

The primary mechanism of toxicity for methyl bromide as a fumigant is not receptor antagonism but rather its action as a potent, nonspecific alkylating agent. mhmedical.com It readily reacts with and methylates various cellular components, with a particular affinity for sulfhydryl and amino groups found in proteins, enzymes, and DNA. mhmedical.com This indiscriminate alkylation disrupts normal cellular function and leads to cell death. This mechanism is entirely distinct from the receptor-specific antagonism of atropine methyl bromide.

Exposure to methyl bromide gas occurs primarily through inhalation and leads to a different set of toxic effects. nih.gov While the central nervous system is a principal target for both compounds, the nature of the damage is different. Methyl bromide toxicity can cause convulsions, tremors, and speech defects, but these result from widespread, direct cellular damage rather than neurotransmitter receptor blockade. nih.govoecd.org A key feature of severe methyl bromide poisoning is significant damage to the lungs, including pulmonary edema, congestion, and hemorrhage, which are not characteristic of anticholinergic poisoning. nih.gov Human exposure to high concentrations can lead to failures of the central nervous and respiratory systems. epa.gov Furthermore, methyl bromide is genotoxic, meaning it can damage DNA, a property not associated with atropine methyl bromide's anticholinergic action. nih.gov

The environmental context is also a major differentiator. Atropine methyl bromide's toxicity is a concern in clinical or overdose settings. In contrast, methyl bromide's toxicity is an occupational and environmental hazard associated with its use as a fumigant in agriculture and shipping. epa.govscience.gov Its high volatility and ability to penetrate materials make it an effective fumigant but also a significant inhalation hazard. nih.govfao.org

Toxicological Differentiation: Atropine Methyl Bromide vs. Methyl Bromide (Fumigant)

| Feature | Atropine Methyl Bromide | Methyl Bromide (Fumigant) |

|---|---|---|

| Chemical Class | Quaternary ammonium salt, tropane (B1204802) alkaloid derivative. cymitquimica.com | Halogenated hydrocarbon (halomethane). mhmedical.com |

| Primary Mechanism of Toxicity | Competitive antagonist of muscarinic acetylcholine receptors. cymitquimica.com | Nonspecific alkylating agent; reacts with sulfhydryl/amino groups in proteins and DNA. mhmedical.com |

| Primary Route of Exposure (Toxicology Context) | Ingestion (overdose scenarios). nih.gov | Inhalation (fumigation). nih.gov |

| Key Toxic Effects | Anticholinergic toxidrome: delirium, mydriasis, tachycardia, dry/flushed skin, urinary retention. mhmedical.comemcrit.org | Neurotoxicity (tremors, seizures), severe pulmonary damage (edema, hemorrhage), skin blistering, genotoxicity. nih.govoecd.org |

| Target | Specific muscarinic receptors in the parasympathetic and central nervous systems. drugbank.com | Nonspecific cellular macromolecules (proteins, DNA) throughout the body, especially CNS and lungs. nih.govmhmedical.com |

Advanced Research Topics and Future Directions for Atropine Methyl Bromide

Analog Development and Structure-Activity Relationship Studies

The development of atropine (B194438) analogs is driven by the need for compounds with enhanced selectivity for specific muscarinic receptor subtypes or improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications affect a molecule's interaction with its biological target.

A notable area of research involves the creation of other quaternary ammonium (B1175870) analogues of atropine, which, like atropine methyl bromide, are designed to limit central nervous system penetration and confine their effects to the periphery. nih.gov In 1956, a series of these compounds were reported, including ethyl, propyl, and benzyl (B1604629) derivatives. nih.gov Among these, methylatropine (B1217387) (atropine methyl bromide) has been widely used in animal studies to block peripheral muscarinic receptors without affecting the brain. nih.gov

Ethalatropine Bromide: Recently, interest has grown in Ethalatropine Bromide as a viable and cost-effective alternative to atropine methyl bromide. nih.gov Research has demonstrated its efficacy as a peripherally restricted muscarinic antagonist. nih.gov Its synthesis is reported to be simple and inexpensive. nih.gov

Key research findings on Ethalatropine Bromide include:

Receptor Antagonism: It effectively antagonizes human M1 muscarinic receptors. nih.gov

Potency Comparison: In a calcium mobilization assay, ethylatropine bromide was found to be approximately 3.3-fold less potent than atropine sulfate (B86663) at muscarinic receptors. nih.gov

Selectivity: It exhibited significantly lower potency at α7 nicotinic receptors, being about 300-fold less potent than atropine sulfate, indicating a degree of selectivity. nih.gov

Peripheral Restriction: In animal models, it prevented pilocarpine-induced peripheral effects (e.g., secretions) without blocking centrally-mediated effects like seizures, supporting its inability to cross the blood-brain barrier. nih.gov

SAR studies, often employing computational methods like molecular docking, help elucidate the binding modes of these anticholinergic compounds. derpharmachemica.comderpharmachemica.com Such research aims to design novel congeners with potentially improved and more selective inhibition of muscarinic receptors for future therapeutic applications. derpharmachemica.comderpharmachemica.com

| Compound | Key Characteristic | Research Finding | Reference |

|---|---|---|---|

| Atropine Methyl Bromide | Quaternary ammonium salt of atropine | Widely used to block peripheral muscarinic receptors in research due to poor penetration of the blood-brain barrier. | nih.govmedchemexpress.com |

| Ethalatropine Bromide | Quaternary ammonium analog of atropine | Demonstrated efficacy in antagonizing peripheral muscarinic effects without inducing central effects (e.g., seizures). Proposed as a simple, cost-effective alternative to methylatropine. | nih.gov |

| Atropine Sulfate | Tertiary amine salt of atropine | Crosses the blood-brain barrier, producing both central and peripheral effects. Used as a benchmark for potency comparisons. | nih.gov |

Applications in Investigating Autonomic Nervous System Physiology and Pathophysiology

Atropine methyl bromide's peripheral selectivity makes it an invaluable pharmacological tool for dissecting the roles of the peripheral versus central muscarinic systems in regulating organ function. Researchers utilize it to create a specific blockade of peripheral parasympathetic inputs, allowing for the study of other regulatory pathways.

Gastrointestinal Research: In gastroenterology, atropine methyl bromide is used to investigate the neural control of gastric motility. For example, studies have shown that intravenous administration of atropine methyl bromide can abolish the excitatory effects on gastric tone and motility induced by chemical stimulation of the dorsal motor nucleus of the vagus in the brainstem. researchgate.net This demonstrates that the central signal is mediated peripherally through cholinergic muscarinic receptors. Similarly, it has been used to confirm the role of the parasympathetic nervous system in mediating the effects of acupuncture on gastrointestinal contractions. researchgate.net

Cardiovascular Research: In cardiovascular physiology, autonomic blockade is a technique used to study the intrinsic properties of the heart, independent of neural inputs. nih.gov While studies often use atropine sulfate, the principle of muscarinic blockade is key. nih.gov Atropine methyl bromide can be used specifically to investigate the impact of peripheral vagal tone on cardiac function without the confounding central effects of atropine. nih.gov It has been shown to have a strong positive chronotropic (heart rate increasing) effect, indicating its potent blockade of vagal influence on the heart. nih.gov

Research into Drug Repurposing Potential

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising avenue for accelerated medical development. nih.gov Atropine methyl bromide is included in curated compound libraries, such as drug repurposing libraries, that are screened to identify compounds with novel biological activities. medchemexpress.com Its well-defined pharmacology as a peripheral muscarinic antagonist makes it a useful tool and a potential lead compound.

A significant area of repurposing research for atropine methyl bromide is in the development of medical countermeasures against chemical threats. For instance, exposure to organophosphate nerve agents like VX causes excessive stimulation of the cholinergic system, leading to life-threatening respiratory effects from hypersecretion and bronchoconstriction. hhs.govnih.gov Research has shown that post-exposure treatment with atropine methyl bromide, which does not cross the blood-brain barrier, can result in 100% survival in VX-exposed animals by mitigating these peripheral effects. hhs.gov This treatment was shown to reduce lung injury, as evidenced by lower protein levels and cell death in bronchoalveolar lavage fluid. hhs.gov These findings suggest a critical role for peripherally acting anticholinergics in combination with other therapies for treating lung toxicity following nerve agent exposure. hhs.gov

Analytical Method Development and Characterization for Research Standards

The reliability of research findings depends on the purity and precise characterization of the compounds used. Atropine methyl bromide is available as a European Pharmacopoeia (EP) Reference Standard, signifying that it is a well-characterized substance suitable for use as a primary standard in analytical procedures. sigmaaldrich.com

The development of sensitive and specific analytical methods is essential for pharmacokinetic studies and quality control. Modern analytical techniques have largely superseded older methods like gas-liquid chromatography. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific and sensitive liquid chromatography-mass spectrometry method has been developed and validated for the simultaneous quantification of atropine and another muscarinic antagonist, tiotropium, in small plasma volumes (10 μL). nih.gov

| Parameter | Specification | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.gov |

| Sample Volume | 10 μL plasma | nih.gov |

| Sample Pretreatment | Solid-phase extraction | nih.gov |

| Analysis Time | 4 minutes | nih.gov |

| Lower Limit of Quantification | 1.0 ng/mL | nih.gov |

| Upper Limit of Quantification | 1000 ng/mL | nih.gov |

| Precision (Within/Between-run) | Below 8% | nih.gov |

| Accuracy | 87% to 110% | nih.gov |

This robust method is suitable for analyzing samples from pharmacokinetic studies in animal models, providing crucial data for both basic research and drug development. nih.gov The continued refinement of such analytical techniques ensures the high quality of data generated in future research involving atropine methyl bromide.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Atropine Methyl Bromide in laboratory settings?

Atropine Methyl Bromide is synthesized via quaternization of atropine with methyl bromide. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR for integration of H-6 protons at δ 4.81 vs. δ 4.46 for epimers) and thin-layer chromatography (TLC) with Rf value validation (e.g., 0.42 in n-hexane-ethyl acetate 1:1). Purity (>98%) is confirmed using -NMR and mass spectrometry .

Q. What safety protocols are critical when handling Atropine Methyl Bromide in experimental workflows?

Use chemical-resistant gloves (consider double gloving), laboratory coats, and eye protection. Ensure local ventilation to avoid inhalation of vapors. In case of exposure, flush eyes/skin immediately and seek medical attention. Store at 2–8°C in airtight containers, away from ignition sources due to flammability risks .

Q. How does Atropine Methyl Bromide function as a muscarinic acetylcholine receptor (mAChR) antagonist?

It competitively inhibits mAChRs, blocking acetylcholine binding. Its quaternary ammonium structure restricts blood-brain barrier penetration, making it a peripheral-acting agent. Functional assays (e.g., organ bath experiments with isolated ileum) quantify its potency via IC50 values .

Q. What analytical methods validate Atropine Methyl Bromide stability and purity under varying storage conditions?

Stability is assessed using high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) to monitor degradation products. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) evaluate shelf life. Purity is confirmed via melting point (222–223°C) and elemental analysis .

Advanced Research Questions

Q. How can researchers address contradictory toxicity data in Atropine Methyl Bromide studies?

Variability in LD50 values (e.g., 75 mg/kg intraperitoneal in mice vs. 358 mg/kg subcutaneous in guinea pigs) may stem from species-specific metabolic differences or route-dependent bioavailability. Standardize dosing protocols (e.g., mg/kg body weight adjusted for strain/metabolic rate) and include positive controls (e.g., atropine sulfate) to contextualize toxicity .

Q. What experimental models best demonstrate the peripheral vs. central effects of Atropine Methyl Bromide?

In neuroprotection studies, co-administer pyridostigmine (a peripheral cholinesterase inhibitor) to isolate central effects. For example, in diisopropylfluorophosphate (DFP)-induced neurotoxicity, Atropine Methyl Bromide (20 mg/kg, i.m.) inhibits peripheral mAChR overstimulation without crossing the blood-brain barrier, enabling focused analysis of central neurodegeneration .

Q. How do stereochemical properties influence Atropine Methyl Bromide’s pharmacological activity?

The 4R stereoisomer exhibits distinct receptor binding kinetics compared to 4S. Use chiral chromatography (e.g., Chiralpak IC column) to resolve enantiomers. Functional assays (e.g., calcium flux in mAChR-transfected HEK293 cells) reveal stereospecific potency differences .

Q. What methodologies quantify Atropine Methyl Bromide in biological matrices during pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d3-Atropine Methyl Bromide) achieves nanogram-level sensitivity in plasma/brain homogenates. Validate assays per FDA guidelines for selectivity, matrix effects, and recovery rates .

Q. How does Atropine Methyl Bromide modulate cell cycle reactivation in tetraploid retinal ganglion cells (RGCs)?

In chick retinal models, it triggers endoreplication by blocking mAChR-mediated cell cycle arrest. Immunostaining for phosphorylated histone H3 (pH3) and flow cytometry (DNA content analysis) quantify tetraploid cell populations. Co-treatment with nerve growth factor (NGF) clarifies p75NTR interaction pathways .

Q. What strategies resolve conflicting data on Atropine Methyl Bromide’s efficacy in in vitro vs. in vivo models?

Discrepancies often arise from bioavailability differences. Use ex vivo models (e.g., isolated vagus nerve preparations) to bridge in vitro receptor binding data (e.g., values) and in vivo physiological responses (e.g., heart rate modulation in anaesthetized rats). Pharmacokinetic-pharmacodynamic (PK-PD) modeling integrates absorption/distribution parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.